

Biocompatibility and Toxicity Profile of m-PEG25-acid: A Technical Guide

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Compound of Interest

Compound Name: *m*-PEG25-acid

Cat. No.: B8025148

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Executive Summary

Methoxy-poly(ethylene glycol)25-acid (**m-PEG25-acid**) is a member of the polyethylene glycol (PEG) family of polymers, which are widely utilized in the pharmaceutical industry to enhance the therapeutic properties of drugs and biologics. This technical guide provides a comprehensive overview of the available data on the biocompatibility and toxicity of m-PEG-acid compounds, with a focus on principles applicable to **m-PEG25-acid**. While specific toxicological data for **m-PEG25-acid** is limited in publicly available literature, this document synthesizes existing knowledge on related PEG and mPEG derivatives to provide a framework for its evaluation. The guide covers key aspects of biocompatibility including cytotoxicity and hemolysis, and delves into the potential for immunogenicity and associated toxicities. Detailed experimental protocols for relevant assays and visual diagrams of key biological pathways are provided to aid researchers in their understanding and future investigations.

Introduction to m-PEG25-acid

m-PEG25-acid is a heterobifunctional PEG derivative featuring a methoxy group at one terminus and a carboxylic acid group at the other, connected by a 25-unit ethylene glycol chain. This structure imparts both hydrophilicity and a reactive handle for conjugation to amine-containing molecules, making it a valuable tool in drug delivery and bioconjugation.[1][2][3] The PEG chain is known to improve the solubility, stability, and pharmacokinetic profile of conjugated molecules.[4]

Biocompatibility Assessment

The biocompatibility of PEG compounds is generally considered to be high, contributing to their extensive use in biomedical applications.[5] However, a thorough evaluation of any new PEG derivative is essential. Key aspects of biocompatibility assessment include cytotoxicity and hemolytic potential.

In Vitro Cytotoxicity

The cytotoxic potential of PEG derivatives can vary depending on their molecular weight, end-groups, and the cell type being tested. While most PEG oligomers are considered safe, some monomers have demonstrated cytotoxicity. Studies on various cell lines, including L929 mouse fibroblasts, are commonly used to assess the impact of these compounds on cell viability.

Table 1: Summary of In Vitro Cytotoxicity Data for PEG Derivatives

Compound/Material	Cell Line	Concentration	Viability/Effect	Reference
mPEG-Glu-MTX Nanoconjugate	MCF-7, AGS, MDA-MB-453	Various	Similar toxicity to free MTX	
mPEG-b-PLG	MCF-7, ZR-75-30	Not specified	Not cytotoxic	
mPEG-SH modified gold nanorods	HL-60, RIN-38, SCCVII	Not specified	Little change in cell viability	
PEGylated nanoparticles	L929 fibroblasts	Up to 1 mg/mL	>90% viability	
Triethylene glycol (TEG)	L929 fibroblasts	High concentrations	Toxic	

| mPEGA and mPEGMA | HeLa, L929 | Not specified | Obvious cytotoxicity | |

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a critical parameter for intravenously administered materials. PEGylation has been shown to generally reduce the hemolytic activity of nanoparticles and other materials.

Table 2: Summary of Hemolytic Activity for PEGylated Materials

Compound/Material	Result	Reference
PEG (20,000 MW)	Reduced mechanically induced hemolysis	
PEGylated nGO	Diminished hemolytic activity compared to nGO	
DOX-loaded PEG-PCL-PEG micelle	Higher hemolytic activity than unloaded micelle	

| PHB-PEG-PHB nanoparticles | No hemolysis detected | |

Toxicity and Immunogenicity

While generally considered safe, PEGs, and specifically mPEGs, are not devoid of potential toxicity and immunogenicity. These aspects are critical considerations in drug development.

In Vivo Toxicity

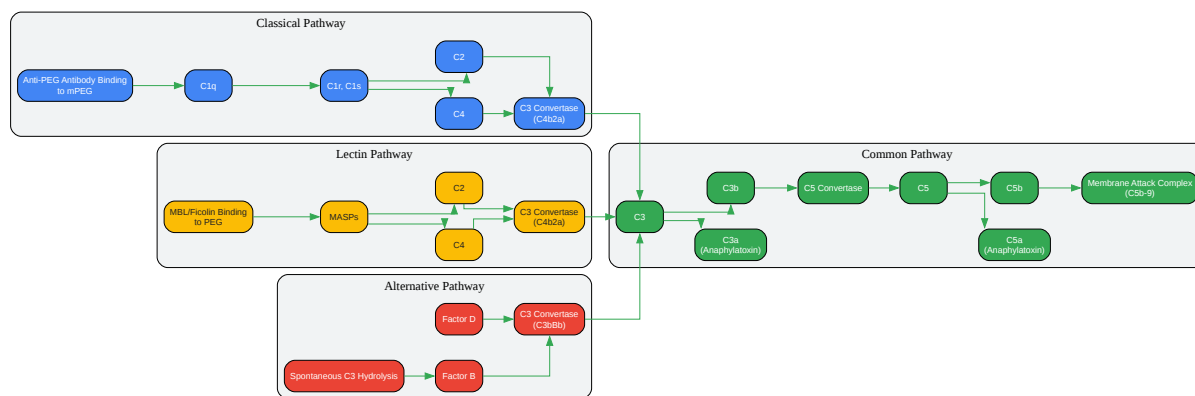
Animal studies on high-molecular-weight PEGs administered intravenously have indicated that the kidneys are a potential target organ for toxicity at high doses. Repeated high doses of PEG-400 in dogs have been shown to cause reversible renal toxicity. It is important to note that the doses used in these studies are often significantly higher than what would be expected from the administration of a PEGylated therapeutic.

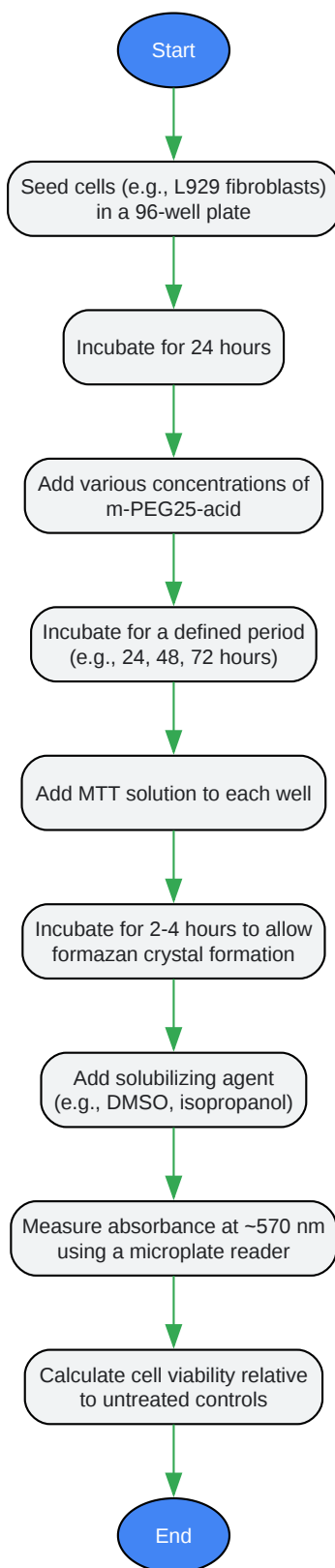
Immunogenicity and Complement Activation

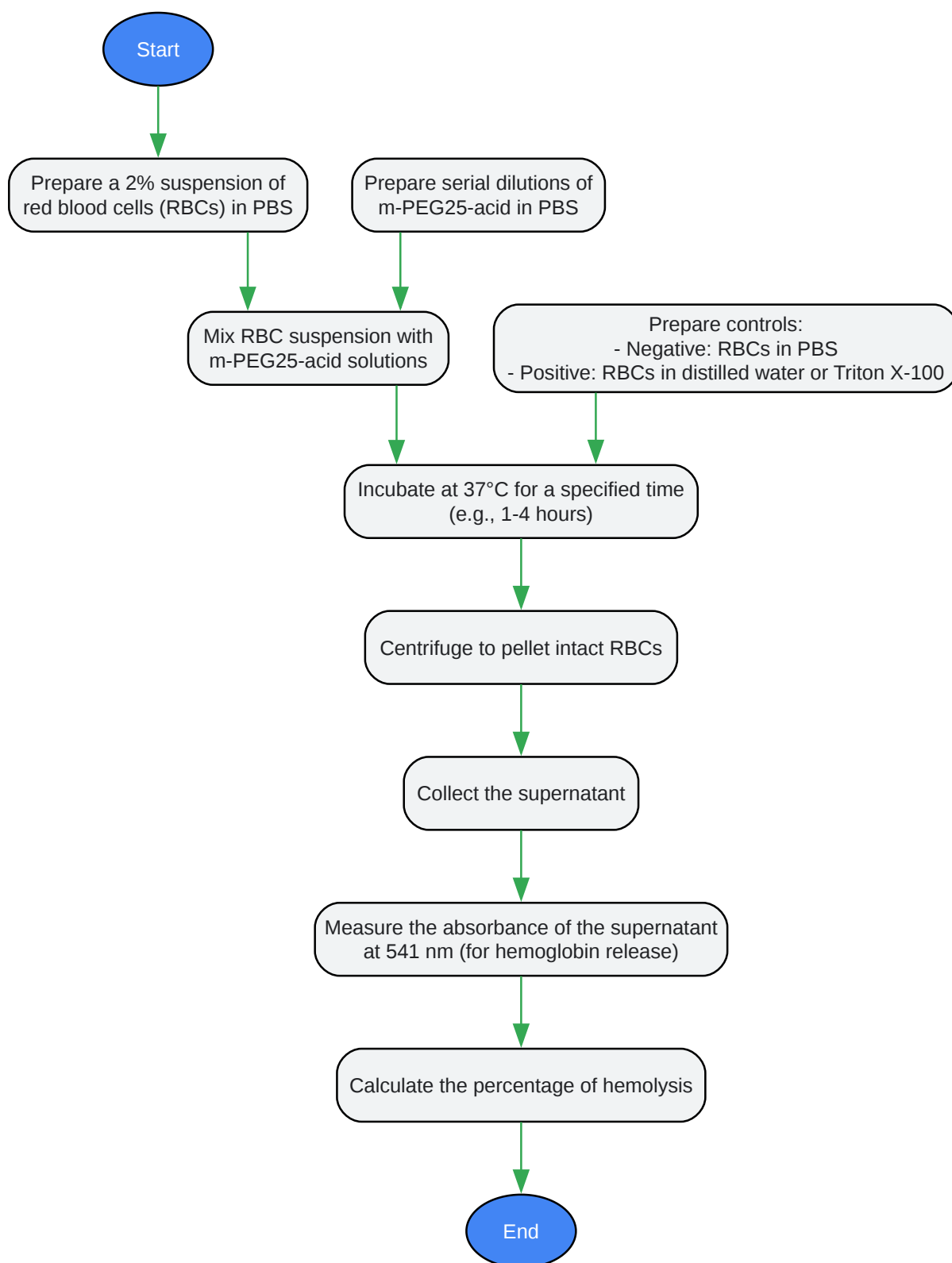
A growing body of evidence suggests that the methoxy group of mPEG can be immunogenic, leading to the production of anti-PEG antibodies. The presence of these antibodies can lead to an accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy.

Furthermore, PEGylated materials can activate the complement system, a key component of the innate immune system. This activation can occur via the classical, alternative, or lectin pathways and can lead to hypersensitivity reactions, sometimes referred to as complement activation-related pseudoallergy (CARPA).

The diagram below illustrates the general pathways of complement activation that can be triggered by PEGylated materials.







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